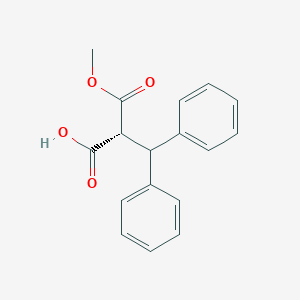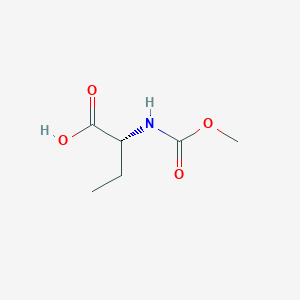
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a compound that features a tert-butyl ester group, an aminomethyl group, and two fluorine atoms attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Aminomethylation: The aminomethyl group can be introduced through reductive amination or other suitable methods.
tert-Butyl Ester Formation: The tert-butyl ester group can be introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biocatalysis: The compound’s unique structure makes it a potential candidate for biocatalytic processes.
作用機序
The mechanism of action of tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can act as a nucleophile, participating in various biochemical pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability by influencing its electronic properties .
類似化合物との比較
Similar Compounds
tert-Butyl (3S)-3-(aminomethyl)-4-fluoropiperidine-1-carboxylate: Similar structure but with only one fluorine atom.
tert-Butyl (3S)-3-(aminomethyl)-piperidine-1-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its reactivity and interactions compared to similar compounds. The difluoromethyl group provides enhanced stability and potential for specific interactions in biological systems .
特性
分子式 |
C11H20F2N2O2 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-7,14H2,1-3H3/t8-/m0/s1 |
InChIキー |
BGZSTQMQTTUBPO-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC([C@H](C1)CN)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)

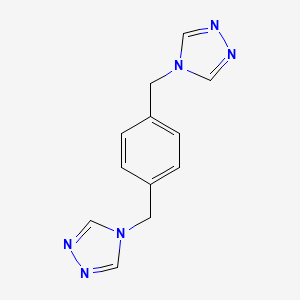

![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)

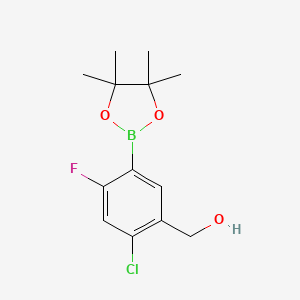
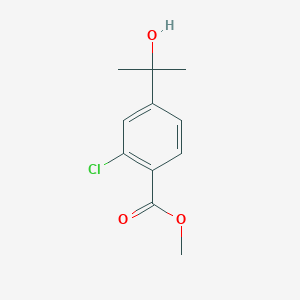
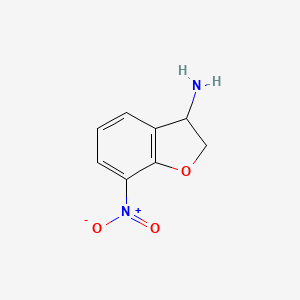
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051721.png)
![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)
